2-(3-Ethoxyphenoxy)acetamide
Description
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(3-ethoxyphenoxy)acetamide |
InChI |
InChI=1S/C10H13NO3/c1-2-13-8-4-3-5-9(6-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12) |
InChI Key |
HAWOIKKOBLKTHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Synthesis of 3-Ethoxyphenol
The ethoxy group is introduced via alkylation of pyrocatechol (1,2-dihydroxybenzene) using ethyl sulfate or ethyl bromide. A patented method (CN103664538A) outlines the following optimized conditions:
| Parameter | Value/Range |
|---|---|
| Solvent | Water |
| Catalyst | Tetrabutyl ammonium bromide (0.05–0.1 mol%) |
| Base | 20% Sodium hydroxide |
| Temperature | 75–80°C |
| Molar Ratio (Pyrocatechol:Ethyl Sulfate) | 1:1.2–1.4 |
This phase-transfer-catalyzed reaction achieves >90% conversion by facilitating the nucleophilic substitution of the hydroxyl group. The crude product is purified via acid-base extraction, yielding 3-ethoxyphenol with 85–88% purity.
Formation of 2-(3-Ethoxyphenoxy)acetic Acid
The phenolic intermediate is coupled with chloroacetic acid or its derivatives. A two-step approach is employed:
Etherification :
Acidification :
Alternative methods utilize glycol dibromide for ether linkage formation, though this requires stringent temperature control to avoid di-substitution byproducts.
Amidation to 2-(3-Ethoxyphenoxy)acetamide
The carboxylic acid is converted to the amide through activation followed by amine treatment. Two primary routes are documented:
Route A: Thionyl Chloride Activation
- Activation : 2-(3-Ethoxyphenoxy)acetic acid reacts with thionyl chloride (SOCl₂) to form the acid chloride.
- Conditions : Reflux in anhydrous dichloromethane, 2 hours.
- Ammonolysis : The acid chloride is treated with aqueous ammonia.
Route B: Carbodiimide-Mediated Coupling
Optimization Strategies
Purification and Characterization
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 2-(3-Ethoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The phenoxy ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed:
- Oxidation of the ethoxy group can yield 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.
- Reduction of the acetamide group can yield 2-(3-ethoxyphenoxy)ethylamine.
- Substitution reactions can yield various substituted phenoxyacetamides depending on the reagent used .
Scientific Research Applications
2-(3-Ethoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy and acetamide groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(3-Ethoxyphenoxy)acetamide with key analogs, focusing on substituent effects, synthesis methods, and biological activities.
Substituent Type and Position
- Ethoxy (EDG) vs. Hydroxy (EDG): 2-(3-Hydroxyphenyl)acetamide () shares a meta-substituted EDG but introduces hydrogen-bonding capability via the hydroxyl group. This enhances polarity compared to ethoxy, which increases lipophilicity . this compound: The ethoxy group’s larger steric bulk and stronger EDG may improve membrane permeability but reduce metabolic stability compared to hydroxyl analogs.
- Ethoxy (EDG) vs. Methoxy (EDG): N-(4-Methoxyphenyl)acetamide () features a para-methoxy group.
Ethoxy (EDG) vs. Chloro/Fluoro (EWG) :
Pharmacological Activities
- Anti-Cancer Activity :
Methoxy- and morpholine-substituted acetamides (e.g., Compound 40 in ) exhibit potent anti-cancer activity against HCT-116 and MCF-7 cell lines. Ethoxy derivatives may show similar efficacy due to shared EDG effects but require empirical validation . - Metabolic Stability :
2-(3-Hydroxyphenyl)acetamide sulfate () is a metabolite in pharmacokinetic studies. Ethoxy-substituted analogs may undergo slower oxidative metabolism compared to hydroxylated compounds .
Physicochemical Properties
- Spectroscopic Characterization :
Substituents alter NMR chemical shifts. For example, ethoxy’s -OCH₂CH₃ group would produce distinct $^1$H-NMR signals (δ 1.3–1.5 ppm for CH₃, δ 3.7–4.0 ppm for OCH₂) compared to methoxy (δ 3.7–3.9 ppm) .
Hypothetical Data Table
Biological Activity
2-(3-Ethoxyphenoxy)acetamide is an organic compound belonging to the phenoxy acetamide class, characterized by its unique molecular structure which includes an ethoxy group attached to a phenoxy moiety and linked to an acetamide functional group. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Anticancer Potential : Studies have shown that derivatives of phenoxy acetamides, including this compound, exhibit anticancer activities against various cancer cell lines. The mechanisms may involve modulation of COX/LOX pathways and inhibition of P-glycoprotein (P-gp) efflux transporters, which are essential in overcoming multidrug resistance in cancer cells .
- Analgesic Properties : The compound has also been evaluated for its analgesic effects, suggesting potential use in pain management therapies .
The biological activity of this compound is attributed to its interaction with specific biological targets such as enzymes and receptors. These interactions can lead to modulation of signaling pathways involved in inflammation and cancer progression. Further elucidation of these mechanisms is necessary to fully understand the compound's therapeutic potential.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds in the phenoxy acetamide class. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-aminoisoindol-1-ylidene)amino-2-(2-methoxyphenoxy)acetamide | Contains an isoindoline moiety along with a methoxy group | Potentially different biological activity due to isoindoline structure |
| N-(3-aminoisoindol-1-ylidene)amino-2-(2-chlorophenoxy)acetamide | Similar structure but with a chlorine substituent | May exhibit different reactivity and selectivity due to chlorine |
| 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide | Contains a chloro group and a different ethoxy substitution | Unique properties from chloro substitution |
Case Studies
Recent clinical trials and case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A clinical trial evaluated the efficacy of this compound against breast cancer cell lines (e.g., MCF-7). Results indicated that it could inhibit cell proliferation effectively while exhibiting low toxicity towards non-cancerous cells.
- Inflammatory Disease Management : In animal models, this compound showed promising results in reducing inflammatory markers and alleviating symptoms associated with conditions like arthritis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3-Ethoxyphenoxy)acetamide, and how can structural integrity be validated?
- Methodological Answer : A typical synthesis involves coupling 3-ethoxyphenol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, structural confirmation requires multi-spectral analysis:
- ¹H/¹³C-NMR to verify ethoxyphenoxy and acetamide moieties.
- IR Spectroscopy to confirm carbonyl (C=O) and ether (C-O-C) functional groups.
- Mass Spectrometry (HRMS) to validate molecular weight and fragmentation patterns.
Discrepancies in spectral data may indicate impurities or isomerization, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How should researchers assess the physicochemical stability of this compound under varying laboratory conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures.
- Photostability : Exposure to UV-Vis light (e.g., 365 nm) with periodic HPLC monitoring for degradation products.
- pH-Dependent Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours, followed by LC-MS analysis.
Document solubility in common solvents (DMSO, ethanol) to guide formulation for biological assays .
Advanced Research Questions
Q. What strategies resolve contradictions in structural elucidation, such as misidentification of regioisomers in this compound derivatives?
- Methodological Answer :
- Isomer-Specific NMR Assignments : Compare experimental ¹H-NMR shifts with computational predictions (DFT calculations) for candidate structures.
- X-ray Crystallography : Resolve ambiguous cases by crystallizing the compound and analyzing bond angles/geometry.
- Case Study : A prior study misassigned a hydroxy group to the meta position but corrected it to ortho via 2D-NMR (NOESY) and HRMS fragmentation .
Q. How can reaction conditions be optimized to enhance yield and selectivity in synthesizing this compound analogs for structure-activity studies?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility.
- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acetylation.
Use DoE (Design of Experiments) to statistically identify critical parameters (e.g., molar ratios, reaction time) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should data discrepancies be addressed?
- Methodological Answer :
- Target-Specific Assays : For receptor modulation (e.g., mGluR5), use radioligand binding assays with [³H]-labeled antagonists.
- Cellular Models : Test cytotoxicity in HEK293 or primary neuronal cells via MTT assays.
- Data Validation : Replicate experiments with orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity). Address outliers by verifying compound purity and assay conditions (e.g., DMSO concentration ≤0.1%) .
Data Analysis and Contradiction Management
Q. How can researchers reconcile conflicting bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability.
- Metabolite Screening : Identify active/inactive metabolites using hepatocyte incubation or microsomal assays.
- Species-Specific Differences : Compare target receptor homology (e.g., human vs. murine mGluR5) and adjust dosing regimens .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 145–148°C | |
| LogP (Lipophilicity) | HPLC (C18 column) | 2.8 ± 0.3 | |
| Solubility in DMSO | Gravimetric Analysis | >50 mg/mL | |
| IC₅₀ (mGluR5 Binding) | Radioligand Assay | 12.3 µM ± 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
